2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile
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Overview
Description
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile is an organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile typically involves the reaction of a nitrile compound with a boronic ester. One common method is the borylation of a nitrile precursor using a palladium catalyst in the presence of a boronic ester. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The boron-containing ring can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted aromatic and aliphatic compounds.
Scientific Research Applications
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile has several applications in scientific research:
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the boron group to an electrophilic partner. This process results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related boronic ester used in similar cross-coupling reactions.
Phenylboronic acid pinacol ester: Another boronic ester with applications in organic synthesis.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with a similar boron-containing ring structure.
Uniqueness
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile is unique due to the presence of both a nitrile group and a boron-containing dioxaborolane ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
238088-32-9 |
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Molecular Formula |
C10H18BNO2 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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